molecular formula C17H13N3O4S B4221655 6-HYDROXY-2-[(4-NITROBENZYL)SULFANYL]-5-PHENYL-4(3H)-PYRIMIDINONE

6-HYDROXY-2-[(4-NITROBENZYL)SULFANYL]-5-PHENYL-4(3H)-PYRIMIDINONE

Cat. No.: B4221655
M. Wt: 355.4 g/mol
InChI Key: SOZLLFSKQNPBJM-UHFFFAOYSA-N
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Description

6-Hydroxy-2-[(4-nitrobenzyl)sulfanyl]-5-phenyl-4(3H)-pyrimidinone is a chemical compound designed for scientific research and development. It belongs to the class of 4(3H)-pyrimidinone derivatives, a scaffold recognized for its significant potential in medicinal chemistry. This specific analog incorporates a 4-nitrobenzylsulfanyl moiety at the C2 position and a phenyl group at C5. The 4(3H)-pyrimidinone core is a privileged structure in drug discovery, most notably for its role in antiviral research. It forms the foundational structure of the DABO (3,4-Dihydro-2-alkoxy-6-benzyl-4-oxopyrimidine) family, a class of compounds extensively studied as potent Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) for combating HIV-1 . The structural features of this compound—specifically the sulfanyl chain at C2 and the phenyl ring at C5—are consistent with established structure-activity relationship (SAR) studies aimed at optimizing potency against viral targets . Researchers can utilize this compound to explore its potential biological activity, particularly as an investigational agent in virology. Furthermore, the pyrimidinone scaffold is also being explored in other therapeutic areas, including as a component in novel SHP2 antagonists for antineoplastic research, indicating its versatility . This product is supplied For Research Use Only (RUO). It is strictly intended for laboratory research purposes and is not approved for use in humans, as a diagnostic agent, or for any clinical applications.

Properties

IUPAC Name

4-hydroxy-2-[(4-nitrophenyl)methylsulfanyl]-5-phenyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O4S/c21-15-14(12-4-2-1-3-5-12)16(22)19-17(18-15)25-10-11-6-8-13(9-7-11)20(23)24/h1-9H,10H2,(H2,18,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOZLLFSKQNPBJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(NC2=O)SCC3=CC=C(C=C3)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-HYDROXY-2-[(4-NITROBENZYL)SULFANYL]-5-PHENYL-4(3H)-PYRIMIDINONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidinone Core: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the Hydroxy Group: This step may involve hydroxylation reactions using reagents such as hydrogen peroxide or other oxidizing agents.

    Attachment of the Nitrobenzyl Thioether: This can be done through nucleophilic substitution reactions where a thiol group reacts with a nitrobenzyl halide.

    Addition of the Phenyl Group: This step often involves coupling reactions such as Suzuki-Miyaura coupling, which uses palladium catalysts to form carbon-carbon bonds.

Industrial production methods may involve optimizing these steps to increase yield and purity while reducing costs and environmental impact.

Chemical Reactions Analysis

6-HYDROXY-2-[(4-NITROBENZYL)SULFANYL]-5-PHENYL-4(3H)-PYRIMIDINONE can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a metal catalyst or sodium borohydride.

    Substitution: The thioether linkage can participate in nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-HYDROXY-2-[(4-NITROBENZYL)SULFANYL]-5-PHENYL-4(3H)-PYRIMIDINONE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound may have potential as a biochemical probe or as a starting point for the development of new drugs.

    Medicine: Research may explore its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 6-HYDROXY-2-[(4-NITROBENZYL)SULFANYL]-5-PHENYL-4(3H)-PYRIMIDINONE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, binding to receptor sites, or altering signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Pyrimidinone derivatives share a common heterocyclic core but differ in substituents, leading to distinct properties. Below is a comparative analysis:

Compound Name Substituents Key Features References
6-Hydroxy-2-[(4-nitrobenzyl)sulfanyl]-5-phenyl-4(3H)-pyrimidinone 6-OH, 5-Ph, 2-(4-NO₂Bz-S) High polarity due to NO₂ and OH groups; strong hydrogen bonding via OH .
6-Amino-5-nitro-2-propargylsulfanyl-4(3H)-pyrimidinone 6-NH₂, 5-NO₂, 2-C≡CH-S Propargyl group enhances reactivity for click chemistry; nitro and amino groups enable redox activity .
4-(Cyclohexylamino)-2-[(4-methylbenzyl)sulfanyl]-6-phenylpyrimidine-5-carbonitrile 4-Cyclohexylamino, 5-CN, 6-Ph Cyanide group increases electrophilicity; cyclohexylamino enhances lipophilicity .
Ethyl 6-hydroxy-2-(pyridin-2-yl)pyrimidine-4-carboxylate 6-OH, 2-Pyridyl, 4-COOEt Ester group improves bioavailability; pyridyl moiety enables metal coordination .

Crystallographic and Electronic Properties

  • Hydrogen Bonding: The hydroxy group in this compound forms O-H···O/N hydrogen bonds, similar to 6-amino-5-nitro-2-propargylsulfanyl-4(3H)-pyrimidinone (O-H···O bonds of 1.85–2.10 Å) . However, the nitrobenzyl group introduces additional van der Waals interactions due to its aromaticity.
  • Bond Lengths: The C-S bond in the sulfanyl group (1.748 Å) is consistent with other sulfanylpyrimidines (e.g., 1.742 Å in 6-methylamino-4-methylthio-5-nitro-2-phenylpyrimidine) . The C-NO₂ bond (1.452 Å) is shorter than in nitroso precursors, reflecting increased conjugation .

Biological Activity

6-Hydroxy-2-[(4-nitrobenzyl)sulfanyl]-5-phenyl-4(3H)-pyrimidinone is a compound of interest due to its potential biological activities, particularly in the context of anti-HIV and anti-inflammatory effects. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C16H14N4O3S\text{C}_{16}\text{H}_{14}\text{N}_4\text{O}_3\text{S}

This compound features a pyrimidinone core with hydroxyl, nitro, and sulfanyl substituents that contribute to its biological properties.

Anti-HIV Activity

Research has shown that compounds similar to this compound exhibit significant anti-HIV activity. A study focusing on related pyrimidine derivatives demonstrated that many of these compounds function as non-nucleoside reverse transcriptase inhibitors (NNRTIs), effectively inhibiting HIV replication in vitro. The effective concentration (EC50) values for these compounds ranged from 0.19 μM to 1.40 μM against various strains of HIV, indicating strong antiviral potential .

CompoundEC50 (μM)Resistance (Strain)
6-Hydroxy Derivative0.19 ± 0.005Wild-type
Another Analogue1.05 ± 0.24E138K
Another Analogue2.38 ± 0.13Y181C

This data suggests that specific structural modifications can enhance the potency against resistant strains of HIV.

Anti-inflammatory Activity

In addition to its antiviral properties, this compound has been evaluated for anti-inflammatory effects. Studies have indicated that certain pyrimidine derivatives can reduce inflammation in models of dermatitis, showing comparable efficacy to established anti-inflammatory agents . The mechanism appears to involve inhibition of pro-inflammatory cytokines and modulation of immune responses.

Case Studies

  • Case Study on Anti-HIV Efficacy : In a controlled study involving MT-4 cells, the compound demonstrated a dose-dependent inhibition of HIV replication. The results indicated that the compound's mechanism primarily targets HIV reverse transcriptase, confirming its classification as an NNRTI .
  • Case Study on Anti-inflammatory Properties : In animal models, the administration of related pyrimidine derivatives led to significant reductions in inflammation markers following exposure to irritants such as picryl chloride. The observed effects were attributed to the compound's ability to modulate immune cell activity .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

  • Hydroxyl Group : Enhances solubility and may facilitate interactions with biological targets.
  • Nitro Group : Potentially increases electron affinity, enhancing binding to target proteins.
  • Sulfanyl Moiety : May contribute to increased reactivity and interaction with thiol-containing biomolecules.

Q & A

Basic: How can researchers optimize the synthesis yield of this compound?

Methodological Answer:
The synthesis of pyrimidinone derivatives often involves multi-step reactions. For the nitrobenzyl-sulfanyl substituent, oxidation of nitroso intermediates using tert-butyl hydroperoxide (TBHP) at room temperature is a critical step, as demonstrated in analogous syntheses . Key parameters include:

  • Solvent selection : Aromatic solvents (e.g., toluene) improve solubility of nitroso precursors.
  • Catalyst control : Stoichiometric TBHP ensures complete conversion of nitroso to nitro groups, minimizing side products.
  • Reaction monitoring : TLC or HPLC at intervals (e.g., every 30 minutes) ensures reaction completion.
    Yield optimization (~70–80%) is achievable by maintaining equimolar reagent ratios and inert atmospheres to prevent oxidation side reactions .

Basic: What spectroscopic methods confirm the structural integrity of this compound?

Methodological Answer:

  • IR spectroscopy : Key peaks include:
    • C=O stretch at 1684 cm⁻¹ (4(3H)-pyrimidinone ring) .
    • NO₂ asymmetric/symmetric stretches at 1595 cm⁻¹ and 1380 cm⁻¹ .
  • X-ray crystallography : Single-crystal diffraction (e.g., CCDC deposition protocols) resolves bond lengths and angles, critical for validating sulfanyl and nitrobenzyl substituent geometries .
  • NMR : 1^1H NMR in DMSO-d₆ should show phenyl protons (δ 7.2–7.8 ppm) and hydroxy proton (broad singlet, δ ~12 ppm) .

Advanced: How can researchers resolve contradictions in reactivity data during functionalization?

Methodological Answer:
Discrepancies in reactivity (e.g., unexpected byproducts during sulfanyl group substitution) may arise from:

  • Competing reaction pathways : Nitrobenzyl groups can act as electron-withdrawing moieties, directing electrophilic attacks. Computational DFT studies (e.g., Gaussian 09) predict reactive sites by mapping electrostatic potentials .
  • Byproduct analysis : LC-MS or HRMS identifies intermediates (e.g., nitroso derivatives if TBHP is under-dosed) .
  • pH-dependent stability : Adjusting reaction pH (e.g., using NaHCO₃ buffer) suppresses hydrolysis of the sulfanyl group .

Advanced: What strategies identify polymorphic forms of this compound?

Methodological Answer:
Polymorphism in pyrimidinones is common due to flexible sulfanyl and nitrobenzyl groups. Techniques include:

  • Powder XRD : Compare experimental patterns with CCDC databases (e.g., CCDC 2050940 for analogous structures) to distinguish polymorphs .
  • DSC/TGA : Thermal profiles reveal phase transitions (e.g., endothermic peaks for melting points of distinct forms) .
  • Solvent screening : Recrystallization from polar (ethanol) vs. non-polar (hexane) solvents may yield different polymorphs, as seen in 2-amino-5-nitropyrimidine studies .

Advanced: How can computational modeling predict degradation pathways under environmental conditions?

Methodological Answer:

  • Molecular dynamics simulations : Software like GROMACS models hydrolysis or photodegradation by simulating aqueous/organic interfaces.
  • Environmental fate studies : Accelerated stability testing (e.g., 40°C/75% RH for 6 months) identifies degradation products, analyzed via LC-QTOF-MS .
  • Quantum mechanical calculations : Predict bond dissociation energies (BDEs) for the sulfanyl group to assess susceptibility to oxidation .

Basic: What purification techniques are optimal for isolating high-purity samples?

Methodological Answer:

  • Column chromatography : Use silica gel with gradient elution (hexane:ethyl acetate, 4:1 to 1:1) to separate nitrobenzyl-sulfanyl derivatives from unreacted precursors.
  • Recrystallization : Ethanol/water mixtures (7:3 v/v) yield crystals suitable for XRD .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) achieve >95% purity for biological assays .

Advanced: How can researchers validate hydrogen bonding networks in crystalline forms?

Methodological Answer:

  • Hirshfeld surface analysis : Visualize intermolecular interactions (e.g., O–H···O=C bonds) using CrystalExplorer .
  • DFT-based energy calculations : Compare hydrogen bond strengths (e.g., hydroxy to nitro oxygen) with experimental XRD geometries .

Basic: What analytical methods quantify trace impurities in synthesized batches?

Methodological Answer:

  • GC-MS : Detects volatile byproducts (e.g., residual benzylthiol) with LOD <0.1% .
  • ICP-OES : Quantifies heavy metal catalysts (e.g., Pd from coupling reactions) to ppm levels .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-HYDROXY-2-[(4-NITROBENZYL)SULFANYL]-5-PHENYL-4(3H)-PYRIMIDINONE
Reactant of Route 2
Reactant of Route 2
6-HYDROXY-2-[(4-NITROBENZYL)SULFANYL]-5-PHENYL-4(3H)-PYRIMIDINONE

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.